molecular formula C16H19Br2NO5 B1398241 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354487-38-9

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B1398241
CAS No.: 1354487-38-9
M. Wt: 465.1 g/mol
InChI Key: SOEZBCROFRUHKP-JQWIXIFHSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 2,4-dibromophenol.

    Formation of Pyrrolidine Derivative: The pyrrolidine ring is functionalized to introduce the carboxylic acid group at the 2-position and the tert-butoxycarbonyl (Boc) protecting group at the 1-position.

    Bromination: The 2,4-dibromophenol is synthesized separately and then coupled with the pyrrolidine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenoxy group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups involved.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various nucleophiles into the phenoxy ring.

Scientific Research Applications

Chemistry

In organic chemistry, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylic acid is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. Its ability to interact with biological targets through its functional groups makes it a promising scaffold for developing new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylic acid exerts its effects depends on its interactions with molecular targets. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with proteins, enzymes, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylic acid
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylic acid

Uniqueness

Compared to similar compounds, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylic acid is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S,4S)-4-(2,4-dibromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Br2NO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEZBCROFRUHKP-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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